molecular formula C19H17Cl2N3O2S2 B11668227 N-(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide

N-(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide

Cat. No.: B11668227
M. Wt: 454.4 g/mol
InChI Key: MQESNSROVHXCOD-UHFFFAOYSA-N
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Description

N-[5-({[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-2-(3-METHYLPHENOXY)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-2-(3-METHYLPHENOXY)ACETAMIDE typically involves a multi-step process. One common method starts with the preparation of the 1,3,4-thiadiazole core, which is achieved by the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base. The resulting thiadiazole is then subjected to further functionalization.

The key steps include:

    Alkylation: The thiadiazole core is alkylated with 2,4-dichlorobenzyl chloride to introduce the 2,4-dichlorophenylmethyl group.

    Sulfurization: The intermediate is then treated with a sulfurizing agent to introduce the sulfanyl group.

    Acylation: Finally, the compound is acylated with 2-(3-methylphenoxy)acetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-2-(3-METHYLPHENOXY)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[5-({[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-2-(3-METHYLPHENOXY)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-[5-({[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-2-(3-METHYLPHENOXY)ACETAMIDE involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes involved in cell proliferation and apoptosis, such as kinases and caspases.

    Pathways: Modulation of signaling pathways like the MAPK/ERK pathway, which is crucial for cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-({[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-2-(3-METHYLPHENOXY)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C19H17Cl2N3O2S2

Molecular Weight

454.4 g/mol

IUPAC Name

N-[5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C19H17Cl2N3O2S2/c1-12-3-2-4-15(7-12)26-9-17(25)22-19-24-23-18(28-19)11-27-10-13-5-6-14(20)8-16(13)21/h2-8H,9-11H2,1H3,(H,22,24,25)

InChI Key

MQESNSROVHXCOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NN=C(S2)CSCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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